molecular formula C21H23NO5 B2993748 2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone CAS No. 51254-38-7

2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2993748
CAS No.: 51254-38-7
M. Wt: 369.417
InChI Key: OWDPAOQLSAOHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone (molecular formula: C₂₁H₂₃NO₅) is a synthetic isoquinoline-derived compound featuring a [1,3]dioxolo[4,5-g]isoquinoline core substituted with a 4-methoxy group and a methyl group on the tetrahydro ring system. The ethanone moiety is further substituted with a 4-methoxyphenyl group, contributing to its unique physicochemical and pharmacological profile .

Properties

IUPAC Name

2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-22-9-8-14-10-18-20(27-12-26-18)21(25-3)19(14)16(22)11-17(23)13-4-6-15(24-2)7-5-13/h4-7,10,16H,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDPAOQLSAOHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1CC(=O)C4=CC=C(C=C4)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and isoquinoline derivatives. Key steps in the synthesis may involve:

    Condensation Reactions: Formation of the isoquinoline core through Pictet-Spengler or Bischler-Napieralski reactions.

    Cyclization: Intramolecular cyclization to form the dioxolo ring.

    Functional Group Modifications: Introduction of methoxy and methyl groups through methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions to introduce new substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, anti-cancer, or neuroprotective effects.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents.

Industry

In the chemical industry, this compound may be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptor sites.

    Signal Transduction: Modulating intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Key Substituents Key Findings Reference
Target Compound : 2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone C₂₁H₂₃NO₅ 4-Methoxy-tetrahydroisoquinoline, 4-methoxyphenyl-ethanone Designed for improved water solubility and microtubule targeting; antiproliferative activity under evaluation.
1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone C₁₄H₁₇NO₄ 4-Methoxy-tetrahydroisoquinoline, methyl-ethanone Smaller molecular mass (263.293 g/mol); lacks the 4-methoxyphenyl group, reducing steric bulk.
6-Benzoyl-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline C₂₇H₂₅NO₇ 3,4,5-Trimethoxyphenyl, benzoyl group Enhanced cytotoxicity due to trimethoxyphenyl (similar to combretastatin analogs); higher lipophilicity.
4-(5,6-Dihydro-8,9-dimethoxy-2-(4-methoxyphenyl)pyrrolo[2,1-a]isoquinolin-1-yl)phenol (5b) C₂₇H₂₄NO₅ Pyrrolo[2,1-a]isoquinoline core, 4-methoxyphenyl, phenolic group Synthesized via α-halogenated ketone intermediates; evaluated for anticancer potential.
(S)-3-((R)-9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-7-hydroxy-6-methoxyisobenzofuran-1(3H)-one C₂₃H₂₂BrNO₈ Bromo substitution, isobenzofuranone moiety Third-generation noscapine analog; 64% synthetic yield; superior water solubility and activity.

Structural and Functional Insights:

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound enhances π-π stacking interactions with microtubule proteins compared to smaller substituents (e.g., methyl in ). However, analogs with 3,4,5-trimethoxyphenyl groups () exhibit higher cytotoxicity, likely due to improved tubulin binding affinity.

Synthetic Feasibility: The target compound shares synthetic pathways with analogs in and , utilizing α-halogenated ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) for nucleophilic substitution reactions. Yields range from 64% to 75% in optimized protocols .

Pharmacokinetic Properties: The [1,3]dioxolo[4,5-g]isoquinoline core (common in ) contributes to metabolic stability. However, the 4-methoxyphenyl-ethanone substituent in the target compound may reduce lipophilicity (LogP ~2.1 estimated) compared to benzoyl-substituted analogs (LogP ~3.5 in ), enhancing aqueous solubility .

Biological Activity: Noscapine analogs with ethylcarbamate or hydroxyisobenzofuranone modifications () demonstrate IC₅₀ values of 0.5–2.0 µM in breast and prostate cancer cell lines, outperforming earlier derivatives. The target compound’s activity is hypothesized to fall within this range, pending experimental validation.

Biological Activity

The compound 2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone is a synthetic derivative of isoquinoline and has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H23NO5
  • Molecular Weight : 369.41 g/mol
  • CAS Number : 8831938

Anticancer Activity

Research indicates that compounds structurally similar to this isoquinoline derivative exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. A study highlighted that modifications to the isoquinoline core enhanced binding affinity to DNA and RNA, leading to improved anticancer activity compared to unmodified versions .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar isoquinoline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures were effective against Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in antimicrobial applications .

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds related to this structure can inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves binding interactions with the active site of the enzyme, potentially offering therapeutic benefits .

Study 1: Anticancer Efficacy

In a study evaluating the antiproliferative effects of various isoquinoline derivatives on NCI-H1975 lung cancer cells, it was found that specific modifications to the core structure significantly enhanced cytotoxicity. The study utilized MTT assays to quantify cell viability and concluded that certain derivatives exhibited IC50 values lower than standard chemotherapeutics .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of several isoquinoline derivatives against clinical isolates of S. aureus and E. coli. The results indicated that some compounds showed substantial inhibitory zones in agar diffusion assays, suggesting a promising avenue for developing new antibiotics .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : Structural similarities with known intercalators suggest potential for DNA binding.
  • Enzyme Interaction : Compounds interact with enzymes critical for cellular processes, leading to inhibition or activation depending on the target.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives promote oxidative stress in cancer cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can researchers optimize yield and purity?

  • Methodology : The compound can be synthesized via multi-step reactions involving alkylation, cyclization, and ketone formation. For example, methyl iodide or similar alkylating agents may introduce methyl groups to intermediates, followed by cyclization in dioxane or tetrahydrofuran under reflux . Yield optimization requires controlled stoichiometry, inert atmospheres (e.g., nitrogen), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Purity validation should use HPLC (>95%) and NMR spectroscopy .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Methodology :

  • Structural analysis : Use 1^1H/13^13C NMR to confirm methoxy groups (δ ~3.8–4.0 ppm for OCH3_3), aromatic protons, and the tetrahydroisoquinoline scaffold. IR spectroscopy can detect carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O-C, ~1250 cm1^{-1}) stretches .
  • Physicochemical properties : Determine melting point (DSC), solubility (via shake-flask method in polar/non-polar solvents), and logP (HPLC-based reverse-phase analysis) .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodology : Conduct accelerated stability studies under varying pH (1–13), temperature (4°C, 25°C, 40°C), and light exposure. Monitor degradation via TLC/HPLC. Store in amber vials at –20°C under anhydrous conditions, as methoxy and dioxolo groups may hydrolyze in humid environments .

Advanced Research Questions

Q. How can researchers investigate this compound’s bioactivity, and what mechanistic studies are warranted?

  • Methodology :

  • In vitro assays : Screen for enzyme inhibition (e.g., acetylcholinesterase, cytochrome P450) using fluorometric/colorimetric assays. Use IC50_{50} calculations and Lineweaver-Burk plots to determine inhibition type .
  • Molecular docking : Model interactions with target proteins (e.g., receptors, enzymes) using software like AutoDock Vina. Validate with site-directed mutagenesis or X-ray crystallography if feasible .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?

  • Methodology : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic degradation : Expose the compound to UV light, simulate soil/water systems, and analyze breakdown products via LC-MS/MS .
  • Biotic assays : Use model organisms (e.g., Daphnia magna, Arabidopsis thaliana) to assess acute/chronic toxicity (EC50_{50}, LOEC/NOEC values) .

Q. How should researchers resolve contradictions in spectral or bioactivity data across studies?

  • Methodology :

  • Analytical cross-validation : Compare NMR/LC-MS data with reference libraries (e.g., NIST Chemistry WebBook) to confirm peak assignments .
  • Dose-response replication : Repeat bioassays with standardized cell lines (e.g., HEK293, HepG2) and positive/negative controls to rule out batch variability .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Derivative synthesis : Modify methoxy groups or the ethanone moiety. For example, replace methoxy with hydroxyl or halogens to assess electronic effects .
  • QSAR modeling : Use computational tools (e.g., CODESSA, MOE) to correlate structural descriptors (e.g., Hammett constants, logP) with bioactivity .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (solvent purity, catalyst batches) and analytical parameters (column type, MS ionization mode) to ensure reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety (e.g., fume hood use, waste disposal) and avoid in vivo testing without ethical approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.